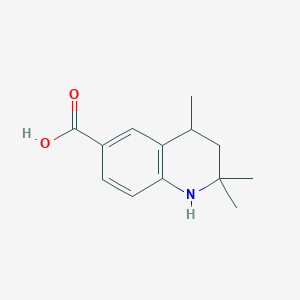

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Vue d'ensemble

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It is known that quinoline derivatives, such as this compound, have the potential to function as powerful antioxidants .

Biochemical Pathways

It is suggested that quinoline derivatives can potentially counteract oxidative damage, which could be significantly helpful in neuroprotection .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Based on its antioxidant potential, it may help in mitigating oxidative stress .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature for optimal stability .

Analyse Biochimique

Biochemical Properties

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with NADPH-generating enzymes and chaperones, enhancing their activity and contributing to the antioxidant defense system . The compound’s antioxidant properties are significant in reducing oxidative stress and normalizing chaperone activity, which is essential for maintaining cellular homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by enhancing the antioxidant system, reducing oxidative stress, and normalizing chaperone activity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the mRNA expression levels of antioxidant genes and factors such as Nrf2 and Foxo1, which play critical roles in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to NADPH-generating enzymes and chaperones, enhancing their activity and contributing to the antioxidant defense system . The compound also inhibits apoptosis by normalizing chaperone activity and reducing oxidative stress . Additionally, it upregulates the expression of antioxidant genes and factors, further enhancing its protective effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, maintaining its antioxidant properties and effectiveness in reducing oxidative stress over extended periods . Long-term studies have demonstrated that it continues to enhance the antioxidant defense system and normalize chaperone activity, contributing to sustained cellular protection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound result in more significant reductions in oxidative stress and greater enhancements in antioxidant enzyme activities . At very high doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the antioxidant defense system. It interacts with NADPH-generating enzymes, enhancing their activity and contributing to the reduction of oxidative stress . The compound’s involvement in these pathways is crucial for maintaining cellular homeostasis and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its effectiveness. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution is crucial for maximizing its antioxidant effects and protecting cells from oxidative stress .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its antioxidant effects. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective function . This subcellular localization is critical for its role in enhancing the antioxidant defense system and protecting cells from oxidative damage .

Activité Biologique

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS Number: 1432312-58-7) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H17N

- Molecular Weight : 191.18 g/mol

- Structural Features : It contains a tetrahydroquinoline core with a carboxylic acid functional group at the 6-position.

Synthesis Methods

Several synthetic pathways have been explored for the production of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives. Notable methods include:

- Pictet–Spengler Reaction : A classical method for synthesizing tetrahydroquinolines.

- Bischler–Nepieralski Reaction : Another traditional approach that is often used in the synthesis of quinoline derivatives.

Recent advancements have introduced more efficient methods such as:

- Enyne Metathesis

- Diels–Alder Reactions

These methods not only enhance yield but also allow for the introduction of various substituents that can modulate biological activity .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in several cancer cell lines. For instance:

- Case Study : A study published in MDPI showed that specific tetrahydroquinoline derivatives could induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In one investigation, a series of tetrahydroquinoline derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results indicating potential for development as new antibiotics .

Neuroprotective Effects

Neuroprotective properties have been attributed to certain tetrahydroquinoline derivatives. They may exert protective effects on neuronal cells against oxidative stress.

- Research Findings : A study highlighted that these compounds could mitigate neurodegeneration in models of Alzheimer’s disease by reducing amyloid-beta aggregation .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Neuroprotective Effects

Research suggests that quinoline derivatives, including 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, may counteract oxidative damage in neural tissues. This property is particularly beneficial in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound enhances the activity of NADPH-generating enzymes and chaperones involved in protecting neurons from oxidative stress .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. It reduces oxidative stress by enhancing the cellular antioxidant defense system. Studies indicate that it interacts with various enzymes and proteins to normalize their activity and promote cellular health . This effect is crucial in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in many chronic diseases.

Metabolic Pathways

This compound plays a role in several metabolic pathways related to the antioxidant defense system. It has been shown to influence the metabolism of lipids and carbohydrates by modulating enzyme activities associated with these processes .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving animal models of neurodegeneration, administration of this compound resulted in a marked reduction of oxidative stress markers in brain tissues. The study highlighted improvements in cognitive function and neuronal survival rates compared to control groups receiving placebo treatments.

Case Study 2: Antioxidant Effects on Cellular Health

A laboratory study assessed the effects of varying dosages of this compound on human cell lines exposed to oxidative stress. Results indicated that higher doses significantly enhanced antioxidant enzyme activities and reduced markers of oxidative damage. This suggests its potential utility as a therapeutic agent for conditions characterized by oxidative stress .

Summary Table of Applications

Propriétés

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-5-4-9(12(15)16)6-10(8)11/h4-6,8,14H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFOSMHNHGVRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.